molecular formula C24H19ClF2N4O3 B10830302 KRAS G12C inhibitor 14

KRAS G12C inhibitor 14

Cat. No.: B10830302
M. Wt: 484.9 g/mol
InChI Key: NZIBTXKFKUORFB-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 14 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents . Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures to ensure the final product meets regulatory standards .

Properties

Molecular Formula

C24H19ClF2N4O3

Molecular Weight

484.9 g/mol

IUPAC Name

(7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-5-prop-2-enoyl-2,5,9,12-tetrazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-8-one

InChI

InChI=1S/C24H19ClF2N4O3/c1-3-18(33)30-7-8-31-16(11-30)24(34)29(2)15-10-28-22-12(23(15)31)9-13(25)19(21(22)27)20-14(26)5-4-6-17(20)32/h3-6,9-10,16,32H,1,7-8,11H2,2H3/t16-/m1/s1

InChI Key

NZIBTXKFKUORFB-MRXNPFEDSA-N

Isomeric SMILES

CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(C[C@@H]5C1=O)C(=O)C=C

Canonical SMILES

CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(CC5C1=O)C(=O)C=C

Origin of Product

United States

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